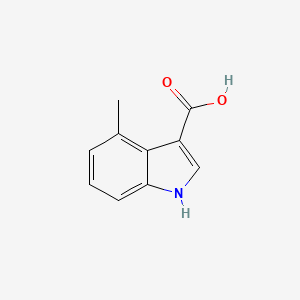

4-methyl-1H-indole-3-carboxylic acid

Description

Properties

IUPAC Name |

4-methyl-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-3-2-4-8-9(6)7(5-11-8)10(12)13/h2-5,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADKWDRQMDHFTJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80651655 | |

| Record name | 4-Methyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858515-65-8 | |

| Record name | 4-Methyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1H-indole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectral Analysis of 4-methyl-1H-indole-3-carboxylic Acid

Abstract

This technical guide provides a comprehensive analysis of the spectral data for 4-methyl-1H-indole-3-carboxylic acid (C₁₀H₉NO₂), a key heterocyclic compound with applications in chemical synthesis and drug development. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide moves beyond simple data reporting to explain the causal relationships behind spectral features, providing field-proven insights into experimental design, data interpretation, and complete structural elucidation. Detailed methodologies, data summary tables, and workflow diagrams are included to ensure both scientific integrity and practical utility.

Introduction: The Structural Significance of this compound

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. This compound is a derivative that combines the indole nucleus with a carboxylic acid at the C3 position and a methyl group at the C4 position. This specific substitution pattern influences its electronic properties, reactivity, and potential biological activity.

Accurate structural confirmation is the bedrock of chemical research and development. Spectroscopic techniques provide a non-destructive and highly detailed view of a molecule's atomic and functional group composition. This guide systematically dissects the ¹H NMR, ¹³C NMR, IR, and MS data to build a complete, validated structural profile of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, we can map the unique chemical environment of each proton and carbon atom.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling).

Causality Behind Assignments:

-

-COOH Proton (H-1'): The acidic proton of the carboxylic acid is highly deshielded due to the strong electron-withdrawing effect of the two oxygen atoms. It typically appears as a broad singlet far downfield, often above 12 ppm, and its signal can be exchanged with D₂O.[1]

-

N-H Proton (H-1): The indole N-H proton is also deshielded and appears as a broad singlet, typically between 11 and 12 ppm in DMSO-d₆.

-

Indole Protons (H-2, H-5, H-6, H-7): The H-2 proton is adjacent to the nitrogen atom and is typically a singlet or a narrow triplet, appearing downfield. The protons on the benzene portion of the indole ring (H-5, H-6, H-7) form a coupled system. Their chemical shifts are influenced by the electron-donating methyl group at C4, which tends to shield adjacent protons (especially H-5), shifting them slightly upfield compared to unsubstituted indole-3-carboxylic acid.[2]

-

-CH₃ Protons (H-4'): The methyl protons are attached to an aromatic ring and will appear as a sharp singlet in the aliphatic region, typically around 2.4-2.5 ppm.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| COOH | ~12.1 | broad s | 1H | - |

| N-H | ~11.8 | broad s | 1H | - |

| H-2 | ~8.0 | s | 1H | - |

| H-7 | ~7.4 | d | 1H | J = ~8.0 Hz |

| H-5 | ~7.2 | d | 1H | J = ~7.0 Hz |

| H-6 | ~7.0 | t | 1H | J = ~7.5 Hz |

| CH₃ | ~2.5 | s | 3H | - |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts are highly sensitive to the local electronic structure.

Causality Behind Assignments:

-

Carbonyl Carbon (C=O): This carbon is the most deshielded due to its sp² hybridization and direct attachment to two electronegative oxygen atoms, placing its resonance in the 165-185 ppm range.[1][3]

-

Indole Carbons: The nine distinct carbons of the indole ring will give rise to nine signals. Quaternary carbons (C-3, C-3a, C-4, C-7a) are typically weaker in intensity. The chemical shifts are influenced by the substituents; the carboxylic acid group at C-3 will deshield it, while the methyl group at C-4 will cause a shielding effect (upfield shift) on C-4 itself and influence the shifts of neighboring carbons.[4][5]

-

Methyl Carbon (-CH₃): This aliphatic carbon is the most shielded and will appear far upfield, typically below 25 ppm.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~168 |

| C-7a | ~136 |

| C-4 | ~132 |

| C-2 | ~130 |

| C-3a | ~125 |

| C-6 | ~122 |

| C-7 | ~120 |

| C-5 | ~118 |

| C-3 | ~108 |

| CH₃ | ~20 |

NMR Experimental Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is crucial as it solubilizes the compound and allows for the observation of exchangeable protons (N-H and COOH).

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans (~1024 or more) and a longer relaxation delay may be required, especially to observe quaternary carbons.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm). Integrate the ¹H NMR signals.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for functional group identification.

Causality Behind Assignments:

-

O-H Stretch (Carboxylic Acid): Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state. This strong hydrogen bonding results in a very broad and strong absorption band for the O-H stretch, spanning from 2500 to 3300 cm⁻¹.[1][6][7] This broadness is one of the most recognizable features in an IR spectrum.

-

N-H Stretch (Indole): The N-H bond of the indole ring gives rise to a sharp or medium-intensity peak, typically located around 3300-3400 cm⁻¹.[8][9] This peak will often appear on the shoulder of the much broader O-H absorption.

-

C-H Stretches (Aromatic & Aliphatic): Aromatic C-H stretching vibrations appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹.

-

C=O Stretch (Carbonyl): The carbonyl group of the carboxylic acid produces a very strong and sharp absorption band. Its position is typically between 1690 and 1725 cm⁻¹ for a hydrogen-bonded acid.[6][7]

Predicted IR Absorption Data

| Functional Group | Vibration Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Very Broad |

| Indole | N-H Stretch | 3300 - 3400 | Medium, Sharp |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium to Weak |

| Methyl Group | C-H Stretch | 2850 - 2960 | Medium |

| Carboxylic Acid | C=O Stretch | 1690 - 1725 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1500 - 1600 | Medium |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Medium |

IR Spectroscopy Experimental Protocol

-

Sample Preparation (ATR): Place a small amount of the solid this compound powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Clamp the sample to ensure good contact. Collect the spectrum over the range of 4000 to 400 cm⁻¹. Co-add 16-32 scans to achieve a good signal-to-noise ratio.

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired immediately prior to the sample scan and automatically subtracted by the instrument software.

-

Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation pattern upon ionization.

Analysis of Fragmentation: The molecular formula C₁₀H₉NO₂ gives an exact mass of 175.0633 g/mol .[10][11] The Electron Ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺˙) at m/z = 175.

Key Fragmentation Pathways:

-

Loss of Carboxylic Acid Group: The most likely initial fragmentation is the cleavage of the C-C bond between the indole ring and the carboxylic acid, resulting in the loss of a carboxyl radical (•COOH, 45 Da). This would lead to a fragment at m/z 130 . This fragment corresponds to the stable 4-methyl-1H-indole cation.

-

Decarboxylation: A common fragmentation for carboxylic acids is the loss of carbon dioxide (CO₂, 44 Da), which would yield a fragment at m/z 131 .

-

Loss of Water: While less common for non-adjacent groups, intramolecular rearrangement could lead to the loss of a water molecule (H₂O, 18 Da) from the molecular ion, especially under certain ionization conditions, giving a fragment at m/z 157 . In related hydroxyindole carboxylic acids, this is a characteristic loss for substituents at the 4-position.[12]

-

Indole Ring Fragmentation: The characteristic fragmentation of the indole nucleus itself involves the loss of hydrogen cyanide (HCN, 27 Da) from the m/z 130 fragment, leading to an ion at m/z 103 .[13]

Mass Spectrometry Workflow and Fragmentation Diagram

Caption: Predicted EI-MS fragmentation pathway for this compound.

Mass Spectrometry Experimental Protocol

-

Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe (for solids) or after separation by Gas Chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV. This provides reproducible fragmentation patterns for library matching. For softer ionization to confirm the molecular weight, Electrospray Ionization (ESI) can be used.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 300.

-

Data Analysis: Identify the molecular ion peak. Propose structures for the major fragment ions observed and correlate them with the known structure of the molecule.

Integrated Spectral Analysis: A Unified Structural Confirmation

No single technique provides the complete picture. The true power of spectroscopic analysis lies in the synthesis of data from multiple methods.

Caption: Workflow for integrated spectroscopic structure elucidation.

-

MS confirms the molecular formula C₁₀H₉NO₂ with a molecular weight of 175 g/mol .

-

IR confirms the presence of the key functional groups: a carboxylic acid (broad O-H, strong C=O), an indole N-H, and aromatic/aliphatic C-H bonds.

-

¹³C NMR confirms the presence of 10 unique carbon environments, consistent with the proposed structure, including a carbonyl carbon, aromatic carbons, and an aliphatic methyl carbon.

-

¹H NMR provides the final, detailed confirmation, showing the correct number of protons in each distinct environment and their connectivity through spin-spin coupling, perfectly matching the structure of this compound.

This multi-faceted approach provides a self-validating system, where the data from each technique corroborates the others, leading to an unambiguous and trustworthy structural assignment.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]

- 5. Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Infrared Spectrometry [www2.chemistry.msu.edu]

- 9. researchgate.net [researchgate.net]

- 10. calpaclab.com [calpaclab.com]

- 11. PubChemLite - this compound (C10H9NO2) [pubchemlite.lcsb.uni.lu]

- 12. researchgate.net [researchgate.net]

- 13. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

Investigating the Mechanism of Action of 4-methyl-1H-indole-3-carboxylic acid: A Strategic Framework

An In-depth Technical Guide for Drug Development Professionals

This guide provides a comprehensive, field-proven framework for elucidating the mechanism of action (MoA) of novel small molecules, using 4-methyl-1H-indole-3-carboxylic acid as a primary case study. The indole nucleus is a well-established "privileged scaffold" in medicinal chemistry, capable of interacting with a wide array of enzymatic targets and receptors.[1][2] Derivatives of indole-3-carboxylic acid, in particular, have demonstrated multifaceted therapeutic potential, from anticancer to antihypertensive activities.[2] However, the precise MoA for a specific analog like the 4-methyl substituted variant is often uncharacterized.

This document eschews a rigid, one-size-fits-all template. Instead, it presents a logical, iterative workflow designed to systematically generate and test hypotheses, validate targets, and map the associated signaling pathways. Our approach is grounded in the principle of creating self-validating experimental systems, ensuring that each step provides a robust foundation for the next phase of investigation.

Part 1: Hypothesis Generation via Analog-Based Inference

Before initiating costly and time-consuming high-throughput screens, a rational starting point is to analyze the known biological activities of structurally similar compounds. The indole-3-carboxylic acid scaffold has been extensively studied, providing a rich dataset from which to draw initial hypotheses for the molecular targets of our lead compound, this compound.

The rationale here is that the core scaffold likely dictates the general class of targets, while the specific substitutions (like the 4-methyl group) modulate potency and selectivity. A survey of recent literature reveals several key target classes for indole derivatives.[2]

Table 1: Known Biological Targets of Indole-3-Carboxylic Acid Derivatives

| Target Class | Specific Target Example(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| Protein Kinases | CDK2, PDK1, VEGFR2, LsrK | Anticancer, Anti-inflammatory, Quorum Sensing Inhibition | [1][3] |

| GPCRs | Angiotensin II Receptor (AT1R) | Antihypertensive | [2][4] |

| Apoptosis Regulators | Bcl-2, Mcl-1 | Pro-apoptotic (Anticancer) | [2][5] |

| Metabolic Enzymes | IDO1, COX-1/COX-2, α-amylase | Immunomodulation, Anti-inflammatory, Antidiabetic | [1][2][6] |

| DNA Maintenance | Topoisomerases, HDACs | Anticancer | [1][2] |

| Cytoskeletal Proteins | Tubulin | Anticancer (Mitotic Inhibition) |[1] |

Based on this analysis, primary hypotheses for this compound include activity as a kinase inhibitor, a modulator of a G-protein coupled receptor like AT1R, or an inhibitor of metabolic enzymes such as COX or IDO1. This analog-driven approach allows for the design of highly targeted initial experiments.

Investigative Workflow Overview

The following diagram outlines the strategic workflow for MoA elucidation, beginning with hypothesis generation and proceeding through validation.

Caption: A strategic workflow for MoA elucidation.

Part 2: Primary Screening and Potency Determination

With initial hypotheses in hand, the next step is to perform targeted biochemical assays. These cell-free systems provide a clean, direct measure of the interaction between the compound and a putative protein target, minimizing the complexity of a cellular environment.[7]

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to determine if this compound inhibits the activity of a selected protein kinase (e.g., a Receptor Tyrosine Kinase like VEGFR2) by quantifying the amount of ATP consumed during the phosphotransferase reaction.

Principle: Kinase activity is inversely proportional to the amount of light generated by a luciferase reaction that uses the remaining ATP. Lower light signal indicates higher kinase activity (more ATP consumed) and thus, weaker inhibition.

Materials:

-

Recombinant Human Kinase (e.g., VEGFR2)

-

Kinase Substrate (specific peptide)

-

ATP

-

Kinase Assay Buffer

-

This compound (serial dilutions)

-

Staurosporine (positive control inhibitor)

-

DMSO (vehicle control)

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

-

White, opaque 384-well microplates

Step-by-Step Methodology:

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting at 1 mM. Also prepare controls: Staurosporine (e.g., 10 µM final) and DMSO only.

-

Enzyme & Substrate Preparation: Dilute the kinase and its corresponding substrate to their optimal working concentrations in the assay buffer.

-

Assay Plate Setup: Add 5 µL of the kinase/substrate solution to each well of a 384-well plate.

-

Inhibitor Addition: Transfer a small volume (e.g., 50 nL) of the serially diluted compound, positive control, and vehicle control to the appropriate wells.

-

Pre-incubation: Mix gently and incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the enzyme.[1]

-

Reaction Initiation: Add 5 µL of ATP solution to each well to start the kinase reaction. Incubate for the optimized reaction time (e.g., 60 minutes) at the enzyme's optimal temperature (e.g., 30°C).

-

Signal Detection: Add 10 µL of the ATP detection reagent to each well. This reagent stops the kinase reaction and initiates the luciferase reaction. Incubate for 10 minutes in the dark.

-

Data Acquisition: Read the luminescence signal on a plate reader.

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO (0% inhibition) and "no enzyme" (100% inhibition) controls.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC50) value.

Table 2: Hypothetical IC50 Data for Kinase Inhibition

| Compound | Target Kinase | IC50 (µM) |

|---|---|---|

| This compound | VEGFR2 | 1.25 |

| This compound | CDK2 | > 50 |

| Staurosporine (Control) | VEGFR2 | 0.015 |

Part 3: Cellular Pathway Analysis

A confirmed "hit" from a biochemical assay must be validated in a cellular context to ensure it can cross the cell membrane and engage its target in a physiological environment.[8][9] Cell-based assays are crucial for linking target inhibition to a functional cellular response.[10]

Protocol 2: Phospho-Protein Western Blot for RTK Pathway Analysis

If the biochemical assay indicates inhibition of a Receptor Tyrosine Kinase (RTK) like VEGFR2, this protocol will verify that the compound blocks the downstream signaling cascade in a relevant cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs).

Principle: RTK activation by a growth factor (e.g., VEGF) leads to autophosphorylation and the subsequent phosphorylation of downstream signaling proteins like Akt and ERK. An effective inhibitor will reduce the levels of these phosphorylated proteins without affecting their total protein levels.

Materials:

-

HUVEC cells

-

Cell culture medium and serum

-

VEGF (Vascular Endothelial Growth Factor)

-

This compound

-

Cell lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (anti-phospho-VEGFR2, anti-total-VEGFR2, anti-phospho-Akt, anti-total-Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Step-by-Step Methodology:

-

Cell Culture: Plate HUVECs and grow to ~80% confluency.

-

Serum Starvation: Replace the growth medium with a low-serum medium and incubate for 12-24 hours to reduce basal signaling activity.

-

Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.[1]

-

Pathway Stimulation: Add VEGF (e.g., 50 ng/mL) to the medium and incubate for a short period (e.g., 10-15 minutes) to induce RTK phosphorylation. Include an unstimulated control (no VEGF).

-

Cell Lysis: Aspirate the medium, wash cells with cold PBS, and add lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE, transfer to a PVDF membrane, and probe with the primary and secondary antibodies.

-

Signal Detection: Apply the chemiluminescent substrate and image the blot.

Expected Outcome: In cells treated with an effective inhibitor, the bands corresponding to phospho-VEGFR2 and phospho-Akt will show a dose-dependent decrease in intensity compared to the VEGF-stimulated control, while the total protein levels remain unchanged.

Visualizing the Point of Inhibition

The following diagram illustrates the targeted inhibition within a simplified RTK signaling pathway.

Caption: Simplified RTK pathway showing inhibitor action.

Part 4: Conclusion and Forward Path

This guide outlines the initial, critical stages of determining the mechanism of action for this compound. By starting with analog-based hypotheses, we can efficiently screen for activity in targeted biochemical assays. Positive hits are then advanced into cell-based models to confirm target engagement and map the immediate downstream signaling consequences.

The successful completion of these phases provides a strong, evidence-based foundation for a full-scale drug development program. Subsequent steps, not detailed here, would include comprehensive off-target profiling, direct target engagement studies (e.g., cellular thermal shift assay), and genetic validation techniques like CRISPR or siRNA to unequivocally confirm that the identified target is responsible for the compound's ultimate therapeutic effect.[11] This systematic progression ensures that research efforts are focused, efficient, and built upon a foundation of scientific integrity.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery [mdpi.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Cellular Pathway Analysis Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 10. Approaches To Studying Cellular Signaling: A Primer For Morphologists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of Action: discover your small molecule's interactions and targets | Broad Institute [broadinstitute.org]

An In-Depth Technical Guide to the Discovery and Isolation of 4-methyl-1H-indole-3-carboxylic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds.[1][2] Among these, indole-3-carboxylic acid derivatives have garnered significant attention for their diverse therapeutic potential, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] This guide provides a comprehensive technical overview of the synthesis, isolation, and characterization of a specific analog, 4-methyl-1H-indole-3-carboxylic acid. We will delve into the mechanistic intricacies of classical indole syntheses, provide detailed experimental protocols, and discuss the analytical techniques essential for structural elucidation and purity assessment. Furthermore, the biological significance of the 4-methyl substituent will be explored, offering insights for the rational design of novel therapeutic agents.

Strategic Approaches to the Synthesis of the this compound Scaffold

The construction of the indole ring system is a well-trodden path in organic synthesis, with several named reactions offering reliable routes to this privileged heterocycle. The choice of synthetic strategy is often dictated by the availability of starting materials and the desired substitution pattern on the indole core. For the synthesis of this compound, the Fischer indole synthesis stands out as a particularly elegant and efficient method.

The Fischer Indole Synthesis: A Classic and Versatile Approach

The Fischer indole synthesis, discovered in 1883 by Emil Fischer, is a robust reaction that forms an indole from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[5][6] This method is highly versatile and has been widely employed in the synthesis of numerous indole-containing pharmaceuticals.[5]

The synthesis of this compound via the Fischer indole synthesis commences with the reaction of 3-methylphenylhydrazine with pyruvic acid. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes an acid-catalyzed[7][7]-sigmatropic rearrangement to yield the indole scaffold.[7][8]

}

Causality in Experimental Choices: The selection of 3-methylphenylhydrazine as a starting material directly dictates the position of the methyl group at the 4-position of the resulting indole. Pyruvic acid is chosen as the ketone component to introduce the carboxylic acid functionality at the 3-position. The use of a Brønsted or Lewis acid catalyst is crucial for promoting the key[7][7]-sigmatropic rearrangement and subsequent cyclization.[5][6]

Alternative Synthetic Routes: Reissert and Japp-Klingemann Syntheses

While the Fischer synthesis is highly effective, other classical methods can also be adapted for the synthesis of substituted indole-3-carboxylic acids.

-

Reissert Indole Synthesis: This method involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization.[9][10] For the synthesis of a 4-methyl analog, 2-nitro-1,3-xylene would be a suitable starting material.

-

Japp-Klingemann Reaction: This reaction synthesizes hydrazones from β-keto-acids or esters and aryl diazonium salts, which can then be cyclized to indoles via the Fischer indole synthesis.[3]

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, with clear checkpoints and expected outcomes.

Synthesis of this compound via Fischer Indole Synthesis

Materials:

-

3-methylphenylhydrazine hydrochloride

-

Pyruvic acid

-

Glacial acetic acid

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Sodium acetate

-

Standard laboratory glassware and equipment

Protocol:

-

Preparation of 3-methylphenylhydrazine (free base):

-

Dissolve 3-methylphenylhydrazine hydrochloride in water.

-

Add a saturated solution of sodium acetate to neutralize the hydrochloride and precipitate the free base.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

-

Formation of the Phenylhydrazone:

-

In a round-bottom flask, dissolve the freshly prepared 3-methylphenylhydrazine in glacial acetic acid.

-

Add pyruvic acid dropwise to the solution while stirring.

-

The formation of the phenylhydrazone is often exothermic and may result in a color change. Stir the mixture at room temperature for 1-2 hours.

-

-

Cyclization to this compound:

-

Heat the reaction mixture to reflux (approximately 118 °C for glacial acetic acid) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into ice-water to precipitate the crude product.

-

Filter the crude solid, wash thoroughly with water to remove acetic acid, and air dry.

-

Isolation and Purification: Achieving High Purity

Purification of the crude this compound is critical to remove unreacted starting materials and byproducts. A combination of recrystallization and column chromatography is often employed.

}

2.2.1. Recrystallization Protocol:

The choice of solvent is paramount for effective recrystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For carboxylic acids, polar solvents or solvent mixtures are generally effective.[11]

Recommended Solvent Systems:

-

Ethanol/Water

-

Acetone/Water

-

Ethyl acetate/Hexane[12]

Protocol:

-

Dissolve the crude product in a minimum amount of the hot solvent system.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution hot-filtered.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

2.2.2. Column Chromatography Protocol:

For the separation of carboxylic acids on silica gel, it is often beneficial to add a small amount of a modifying acid, such as acetic acid or formic acid, to the eluent to suppress the ionization of the carboxylic acid and reduce tailing.[13]

Materials:

-

Silica gel (60-120 mesh)

-

Eluent: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing) with 0.5-1% acetic acid.

-

Standard chromatography column and accessories.

Protocol:

-

Prepare a slurry of silica gel in the initial eluent and pack the column.

-

Dissolve the crude or partially purified product in a minimum amount of the eluent and load it onto the column.

-

Elute the column with the solvent gradient, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Structural Characterization and Purity Assessment

Unambiguous characterization of the synthesized this compound is essential. A combination of spectroscopic techniques provides a complete picture of the molecule's structure and purity.

Spectroscopic Data

| Technique | Expected Observations for this compound |

| ¹H NMR | Aromatic protons on the indole ring (typically in the range of 7.0-8.5 ppm), a singlet for the methyl group (around 2.5 ppm), a broad singlet for the N-H proton (can be highly variable, >10 ppm), and a broad singlet for the carboxylic acid proton (>11 ppm).[9][14] |

| ¹³C NMR | Resonances for the nine aromatic and vinylic carbons of the indole core (typically 100-140 ppm), a signal for the methyl carbon (around 20 ppm), and a signal for the carboxylic acid carbonyl carbon (>170 ppm).[15][16] |

| Mass Spec. | The molecular ion peak (M+) corresponding to the molecular weight of C₁₀H₉NO₂ (175.18 g/mol ). Common fragmentation patterns for indole-3-carboxylic acids include the loss of CO₂ (44 Da) and H₂O (18 Da).[17][18][19] |

| HPLC | A single sharp peak under appropriate chromatographic conditions, confirming the purity of the sample. |

Biological Significance of the 4-Methyl Substituent

The introduction of a methyl group at the 4-position of the indole ring can significantly influence the biological activity of the molecule. This "magic methyl" effect can impact several key properties:[20]

-

Lipophilicity: The methyl group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile.

-

Metabolic Stability: The methyl group can block sites of metabolic oxidation, leading to increased metabolic stability and a longer biological half-life.

-

Receptor Binding: The steric bulk and electronic effects of the methyl group can alter the binding affinity and selectivity of the molecule for its biological target.

For instance, studies on various indole derivatives have shown that methylation can modulate their anticancer, antimicrobial, and anti-inflammatory activities.[3][10] Therefore, the synthesis of this compound and its analogs is a promising avenue for the discovery of novel therapeutic agents with improved efficacy and drug-like properties.

Conclusion

This guide has provided a detailed technical framework for the synthesis, isolation, and characterization of this compound. By leveraging the classic Fischer indole synthesis and employing robust purification techniques, researchers can obtain this valuable building block in high purity. The insights into the biological significance of the 4-methyl substituent underscore the potential of this scaffold in drug discovery and development. The provided protocols and analytical guidance aim to empower researchers to confidently explore the rich chemical and biological landscape of indole-3-carboxylic acid analogs.

References

- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Reagents & Solvents [chem.rochester.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. reddit.com [reddit.com]

- 14. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 17. researchgate.net [researchgate.net]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of 4-Methyl-1H-indole-3-carboxylic Acid

Abstract

4-Methyl-1H-indole-3-carboxylic acid is a crucial heterocyclic building block in medicinal chemistry and materials science. Its utility in these fields is fundamentally dependent on its physicochemical properties, particularly its solubility in various solvent systems and its stability under diverse environmental conditions. This technical guide provides an in-depth analysis of these characteristics, offering a foundational understanding for researchers, scientists, and drug development professionals. We present detailed experimental protocols for determining thermodynamic solubility and for conducting forced degradation studies in accordance with ICH guidelines. The resulting data are synthesized to inform formulation strategies, analytical method development, and appropriate storage conditions, ensuring the integrity and successful application of this important indole derivative.

Introduction

The indole nucleus is a privileged scaffold in drug discovery, present in a multitude of natural products and synthetic compounds with diverse biological activities.[1] this compound, a derivative of this core structure, serves as a key intermediate in the synthesis of novel therapeutic agents, including kinase inhibitors and potential anticancer drugs.[2] The carboxylic acid moiety at the 3-position and the methyl group at the 4-position significantly influence the molecule's electronic and steric properties, which in turn dictate its solubility and stability.

A comprehensive understanding of these properties is not merely academic; it is a prerequisite for successful drug development.[3][4] Poor solubility can hinder absorption and lead to low bioavailability, while instability can compromise the safety and efficacy of the final drug product.[5] This guide aims to provide a robust framework for evaluating these critical parameters, combining theoretical principles with practical, field-tested experimental protocols.

Physicochemical Characterization

Before delving into solubility and stability, it is essential to understand the fundamental properties of the molecule, as these directly influence its behavior.

-

Chemical Structure:

Figure 1: Structure of this compound

-

Key Properties:

-

Molecular Formula: C₁₀H₉NO₂

-

Molecular Weight: 175.19 g/mol

-

Appearance: Typically an off-white to light beige crystalline powder.[6]

-

pKa: The acidity of the carboxylic acid group and the basicity of the indole nitrogen are the primary determinants of its pH-dependent solubility. The carboxylic acid proton is significantly acidic, while the indole N-H is very weakly acidic.

-

LogP: The octanol-water partition coefficient (LogP) provides an estimate of the molecule's lipophilicity, which is crucial for predicting its solubility in both organic and aqueous media.

-

Solubility Assessment

Solubility is the phenomenon of a solute dissolving in a solvent to form a homogeneous system.[7] For a drug candidate, aqueous solubility is a critical determinant of its absorption and bioavailability. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.[8][9]

Theoretical Considerations

The solubility of this compound is governed by the interplay of its crystalline lattice energy and the solvation energy in a given solvent. As an amphiphilic molecule with a polar carboxylic acid head and a more nonpolar methylated indole body, its solubility varies significantly with solvent polarity. In aqueous media, solubility is highly pH-dependent due to the ionizable carboxylic acid group.

Experimental Workflow: Shake-Flask Solubility Determination

This protocol outlines the definitive method for measuring equilibrium solubility.[8][10][11]

}

Step-by-Step Protocol

-

Preparation: Add an excess amount of solid this compound (enough to ensure undissolved solid remains at equilibrium) to several glass vials.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., pH 7.4 phosphate-buffered saline, ethanol, DMSO) to each vial.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C). Agitate for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached.[9]

-

Phase Separation: Remove the vials and allow them to stand to let solids settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated stability-indicating HPLC-UV method.

Solubility Profile

The following table summarizes the expected solubility of this compound in a range of common laboratory solvents.

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Water (pH < 4) | Aqueous, Acidic | Low | The carboxylic acid is protonated and uncharged, reducing its interaction with polar water molecules. |

| Water (pH > 6) | Aqueous, Basic | High | The carboxylic acid is deprotonated to the carboxylate anion, which is highly soluble in water. |

| Methanol | Polar Protic | Soluble | Capable of hydrogen bonding with both the carboxyl group and the indole N-H.[6] |

| Ethanol (95%) | Polar Protic | Soluble | Similar to methanol, acts as an effective hydrogen bond donor and acceptor.[6] |

| DMSO | Polar Aprotic | Highly Soluble | A strong hydrogen bond acceptor that effectively solvates the molecule.[12] |

| Acetonitrile | Polar Aprotic | Moderately Soluble | Less polar than DMSO, resulting in lower but still significant solubility. |

| Dichloromethane (DCM) | Nonpolar | Sparingly Soluble | The polarity mismatch with the carboxylic acid group limits solubility. |

| Ethyl Acetate | Intermediate | Moderately Soluble | Balances polar (ester) and nonpolar (ethyl) characteristics.[6] |

Stability Assessment

Stability testing is crucial for identifying degradation pathways and establishing a suitable re-test period or shelf life for a drug substance.[3][13][14] Forced degradation (or stress testing) studies are performed under conditions more severe than accelerated stability testing and are a regulatory requirement.[4][15][16]

Potential Degradation Pathways

Indole derivatives can be susceptible to several degradation pathways:

-

Oxidation: The electron-rich indole ring is prone to oxidation, which can lead to the formation of oxindoles and other hydroxylated species.[17]

-

Photodegradation: Exposure to UV or visible light can induce photochemical reactions.

-

pH-Dependent Hydrolysis: While the core indole ring is stable to hydrolysis, extreme pH conditions at elevated temperatures can promote degradation.

-

Decarboxylation: At high temperatures, the carboxylic acid group may be lost.

Experimental Workflow: Forced Degradation Studies

This workflow is designed based on the International Council for Harmonisation (ICH) Q1A(R2) guideline.[14][18][19]

}

Step-by-Step Protocol

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

Acid/Base Hydrolysis: Dilute the stock solution with 0.1 M HCl and 0.1 M NaOH, respectively. Heat the solutions (e.g., at 60°C) and take samples at various time points. Neutralize samples before analysis.[16]

-

Oxidation: Dilute the stock solution with 3% hydrogen peroxide and keep it at room temperature.

-

Thermal: Store the solid compound in a temperature-controlled oven (e.g., 80°C).

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B.[13][18]

-

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The method must be able to separate the intact parent compound from all process impurities and degradation products.[20][21][22]

Expected Stability Profile

The following table summarizes the anticipated stability of this compound under forced degradation conditions.

| Stress Condition | Expected Stability | Likely Degradants |

| Acid Hydrolysis (0.1 M HCl, 60°C) | Likely Stable | Minimal degradation expected. |

| Base Hydrolysis (0.1 M NaOH, 60°C) | Likely Stable | Minimal degradation expected; potential for slow decarboxylation at higher temps. |

| Oxidation (3% H₂O₂, RT) | Susceptible | Oxidized species such as 4-methyl-oxindole-3-carboxylic acid or hydroxylated derivatives. |

| Thermal (80°C, solid) | Stable | The compound is expected to be thermally stable at this temperature. |

| Photolytic (ICH Q1B) | Moderately Susceptible | Photodegradation may lead to colored impurities and potential dimerization or oxidation. |

Practical Implications and Formulation Strategies

-

Formulation: For aqueous formulations, buffering the solution to a pH above 6 is critical to ensure complete solubilization and maintain stability. The use of antioxidants may be necessary to prevent oxidative degradation, especially for liquid formulations exposed to air.

-

Analytical Method Development: A reverse-phase HPLC method using a C18 column with a gradient elution of acetonitrile and a low pH aqueous mobile phase (e.g., 0.1% formic acid) is a suitable starting point for a stability-indicating assay.[20][23]

-

Storage and Handling: The solid material should be stored in well-sealed containers, protected from light, and kept at controlled room temperature or refrigerated (2-8°C) for long-term storage to minimize the risk of oxidative and photodegradation.[6]

Conclusion

This compound is a compound with pH-dependent aqueous solubility and a susceptibility to oxidative and photolytic degradation. Its solubility is low in acidic conditions but high in neutral to basic conditions, a critical factor for developing parenteral formulations. The primary stability liability is oxidation of the indole ring. By understanding these fundamental characteristics through the systematic application of the protocols described herein, researchers can de-risk development programs, create robust formulations, and ensure the quality and reliability of their scientific outcomes.

References

- 1. Frontiers | The role of indole derivative in the growth of plants: A review [frontiersin.org]

- 2. 1-Methyl-1H-indole-3-carboxylic acid | 32387-21-6 [chemicalbook.com]

- 3. Ich Guidelines for Stability Studies PPT - Oreate AI Blog [oreateai.com]

- 4. acdlabs.com [acdlabs.com]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. Indole-3-carboxylic acid CAS#: 771-50-6 [m.chemicalbook.com]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. scribd.com [scribd.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. enamine.net [enamine.net]

- 11. bioassaysys.com [bioassaysys.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 14. database.ich.org [database.ich.org]

- 15. scispace.com [scispace.com]

- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 17. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ICH Official web site : ICH [ich.org]

- 19. ikev.org [ikev.org]

- 20. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Indole-3-carboxylic acid | SIELC Technologies [sielc.com]

A Technical Guide to Quantum Chemical Calculations for 4-methyl-1H-indole-3-carboxylic Acid

This guide provides an in-depth technical framework for conducting quantum chemical calculations on 4-methyl-1H-indole-3-carboxylic acid. It is intended for researchers, scientists, and professionals in drug development who are looking to leverage computational methods to understand and predict the molecular properties of this important heterocyclic compound.

Introduction: The Significance of this compound

Indole and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a vast array of biologically active molecules.[1][2][3][4] this compound, a substituted indole, holds particular interest due to its structural similarity to the natural plant hormone auxin (indole-3-acetic acid) and its potential as a precursor or pharmacophore in the design of novel therapeutic agents.[5][6] Its derivatives have been investigated for various pharmacological activities, including antihypertensive effects and as dopamine receptor ligands.[7][8]

Quantum chemical calculations offer a powerful, non-experimental route to elucidate the electronic structure, reactivity, and spectroscopic properties of such molecules. By employing methods like Density Functional Theory (DFT), we can gain predictive insights that guide rational drug design and development.[2][9][10]

Part 1: Theoretical Foundation & Method Selection

The choice of a computational method is paramount for achieving a balance between accuracy and computational cost. For a molecule like this compound, DFT stands out as a robust and efficient method.

Why Density Functional Theory (DFT)?

DFT has become the workhorse of computational chemistry for medium-sized organic molecules for several key reasons:

-

Accuracy for Cost: DFT provides a good approximation of electron correlation effects at a fraction of the computational expense of higher-level ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC).[11]

-

Proven Reliability: Numerous studies have demonstrated the reliability of DFT for predicting geometries, vibrational frequencies, and electronic properties of indole derivatives and similar heterocyclic systems.[1][2]

-

Versatility: DFT functionals can be tailored to specific problems, with options for including dispersion corrections, which are crucial for studying non-covalent interactions.[10]

Selection of Functional and Basis Set: A Justified Choice

For this guide, we will employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.

-

Rationale for B3LYP: B3LYP is one of the most widely used and extensively benchmarked functionals. It often provides a good balance for predicting both thermochemical and structural properties of organic molecules.[12] Its performance in describing the electronic properties of indole derivatives has been well-documented.[1][2]

The basis set determines the mathematical functions used to represent the atomic orbitals. We will use the 6-311++G(d,p) basis set.

-

Rationale for 6-311++G(d,p):

-

6-311G: This is a triple-zeta basis set, meaning it uses three functions to describe each valence orbital, providing more flexibility than a double-zeta set.[13]

-

++: The double plus indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are crucial for accurately describing anions and systems with lone pairs, such as the nitrogen and oxygen atoms in our molecule.[10]

-

(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for the distortion of atomic orbitals, which is essential for accurately modeling chemical bonds and intermolecular interactions.[13]

-

This combination of B3LYP/6-311++G(d,p) represents a high-level, yet computationally tractable, approach for obtaining reliable results for this compound.

Part 2: The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the essential steps for performing a comprehensive quantum chemical analysis of this compound using a software package like Gaussian, ORCA, or GAMESS.[11][14][15]

Step 1: Molecular Structure Input

The first step is to create a 3D model of this compound. This can be done using molecular building software like Avogadro or by providing the Cartesian coordinates of each atom.[16]

Step 2: Geometry Optimization

The initial structure is a mere guess. Geometry optimization is the process of finding the lowest energy conformation of the molecule, which corresponds to its most stable structure.[17]

-

Protocol:

Step 3: Vibrational Frequency Analysis

A frequency calculation is crucial for two reasons:

-

Verification of Minimum Energy Structure: A true minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of imaginary frequencies indicates a saddle point (e.g., a transition state).[19]

-

Prediction of Spectroscopic Data: The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model.[20][21]

-

Protocol:

Step 4: Electronic Property Calculations

Once the optimized geometry is confirmed, a single-point energy calculation can be performed to obtain various electronic properties.

-

Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy difference between them (the HOMO-LUMO gap) is an indicator of chemical stability.

-

Mulliken Population Analysis: This analysis provides an estimation of the partial atomic charges on each atom in the molecule, offering insights into the charge distribution and potential sites for electrophilic or nucleophilic attack.[22][23][24][25] It's important to note that Mulliken charges are basis set dependent and should be interpreted with caution.[25][26]

-

Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the electron density surface. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

-

Protocol:

-

Use the optimized geometry.

-

Perform a single-point energy calculation at the B3LYP/6-311++G(d,p) level.

-

Include keywords like Pop=Mulliken to request the desired population analysis.

-

Computational Workflow Diagram

Caption: A streamlined workflow for the quantum chemical analysis of this compound.

Part 3: Data Presentation and Interpretation

The results of the quantum chemical calculations should be presented in a clear and concise manner to facilitate interpretation and comparison with experimental data.

Table 1: Calculated Structural Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | C2-C3 | Calculated Value |

| C3-C10 (Carboxyl C) | Calculated Value | |

| C10=O11 | Calculated Value | |

| C10-O12 | Calculated Value | |

| N1-H | Calculated Value | |

| **Bond Angles (°) ** | C2-C3-C9 | Calculated Value |

| C2-C3-C10 | Calculated Value | |

| O11-C10-O12 | Calculated Value | |

| Dihedral Angles (°) | C2-C3-C10-O11 | Calculated Value |

(Note: Atom numbering should correspond to a provided molecular structure diagram.)

Molecular Structure with Atom Numbering

Caption: Atom numbering scheme for this compound.

Table 2: Calculated Electronic and Thermodynamic Properties

| Property | Value | Unit |

| Total Energy | Calculated Value | Hartrees |

| HOMO Energy | Calculated Value | eV |

| LUMO Energy | Calculated Value | eV |

| HOMO-LUMO Gap | Calculated Value | eV |

| Dipole Moment | Calculated Value | Debye |

| Zero-point vibrational energy | Calculated Value | kcal/mol |

Interpretation of Results

-

Structural Parameters: The calculated bond lengths and angles can be compared to experimental crystallographic data for similar indole carboxylic acids to validate the accuracy of the computational model.[27][28]

-

HOMO-LUMO Gap: A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity. The spatial distribution of the HOMO and LUMO orbitals indicates the regions of the molecule most likely to act as electron donors and acceptors, respectively.

-

Mulliken Charges: The charge distribution can help identify polar regions of the molecule and potential sites for hydrogen bonding and other intermolecular interactions, which are critical in drug-receptor binding.

-

Vibrational Spectra: The calculated IR spectrum can be compared to experimental data. A good agreement between the calculated and experimental spectra provides further confidence in the accuracy of the optimized geometry.

Conclusion

This technical guide provides a comprehensive and scientifically grounded framework for performing and interpreting quantum chemical calculations on this compound. By following the outlined protocols and understanding the rationale behind the methodological choices, researchers can generate reliable computational data to predict molecular properties, guide experimental work, and ultimately accelerate the drug discovery and development process. The insights gained from these calculations are invaluable for understanding the structure-activity relationships of this important class of molecules.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Scholars@Duke publication: Indole-N-Carboxylic Acids and Indole-N-Carboxamides in Organic Synthesis. [scholars.duke.edu]

- 5. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]

- 6. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Density Functional Theory Studies of Indole Hydrazones as Colorimetric “Naked Eye” Sensors for F Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Applications of density functional theory in COVID-19 drug modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. studyguides.com [studyguides.com]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 15. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]

- 16. youtube.com [youtube.com]

- 17. basic considerations in geometry optimization [cup.uni-muenchen.de]

- 18. G03 Manual: OPT [wanglab.hosted.uark.edu]

- 19. m.youtube.com [m.youtube.com]

- 20. gaussian.com [gaussian.com]

- 21. thiele.ruc.dk [thiele.ruc.dk]

- 22. Mulliken [cup.uni-muenchen.de]

- 23. chemrxiv.org [chemrxiv.org]

- 24. chemrxiv.org [chemrxiv.org]

- 25. Mulliken population analysis - Wikipedia [en.wikipedia.org]

- 26. 11.2.1 Population Analysis⣠11.2 Wave Function Analysis ⣠Chapter 11 Molecular Properties and Analysis ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]

- 27. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations [mdpi.com]

- 28. Indole-3-carboxylic acid: Full Paper PDF & Summary | Bohrium [bohrium.com]

A Technical Guide to the Biosynthesis of Indole-3-Carboxylic Acid Derivatives: From Plant Defense to Drug Discovery

Foreword: The Unfolding Story of an Indolic Scaffold

Indole-3-carboxylic acid (I3CA) and its derivatives represent a fascinating class of molecules at the crossroads of plant biology, microbiology, and medicinal chemistry. Once viewed as simple auxin-related metabolites, a growing body of research has unveiled their crucial roles in plant defense and their potential as scaffolds for novel therapeutics. This guide is designed for researchers, scientists, and drug development professionals, providing an in-depth exploration of the biosynthetic pathways of I3CA derivatives, the experimental methodologies to elucidate them, and their burgeoning significance in the pharmaceutical landscape. We will delve into the enzymatic machinery, regulatory networks, and the analytical techniques that are shedding light on this intriguing corner of the indolic metabolome.

Part 1: The Core Biosynthetic Pathway in Plants: An Arabidopsis Perspective

The model plant Arabidopsis thaliana has been instrumental in dissecting the primary biosynthetic route to I3CA and its derivatives. This pathway is a branch of the broader tryptophan-dependent secondary metabolism, which is pivotal for plant defense against pathogens.[1][2][3] The biosynthesis of I3CA is intrinsically linked to the production of other defense compounds like camalexin, sharing common precursors and enzymatic steps.[3][4]

From Tryptophan to a Key Intermediate: The Role of Cytochrome P450s

The journey begins with the amino acid L-tryptophan. The initial committed steps are catalyzed by a pair of cytochrome P450 enzymes, CYP79B2 and CYP79B3 . These enzymes convert tryptophan to indole-3-acetaldoxime (IAOx) , a critical branch-point intermediate in the biosynthesis of various indolic compounds, including glucosinolates and the phytoalexin camalexin.[4] The functional redundancy of CYP79B2 and CYP79B3 underscores the importance of this step in plant metabolism.

The subsequent conversion of IAOx to indole-3-acetonitrile (IAN) is another key step. While this conversion is essential for camalexin biosynthesis, the specific enzymes involved can vary depending on the metabolic context.

The Central Conversion: CYP71B6 and the Formation of ICHO and ICOOH

A pivotal enzyme in the I3CA pathway is CYP71B6 , a cytochrome P450 monooxygenase.[3][5][6] When expressed in yeast, CYP71B6 has been shown to efficiently convert IAN into both indole-3-carbaldehyde (ICHO) and indole-3-carboxylic acid (ICOOH) , with the release of cyanide.[3][4][5][6] This dual activity marks CYP71B6 as a key player in directing the metabolic flux towards these indolic derivatives.

The Final Oxidation: The Function of Aldehyde Oxidase (AAO1)

The final step in the biosynthesis of I3CA is the oxidation of ICHO. This reaction is catalyzed by ARABIDOPSIS ALDEHYDE OXIDASE 1 (AAO1) .[3][4][5][6] Studies using knockout and overexpression lines of AAO1 have confirmed its role in the conversion of ICHO to ICOOH in both untreated and pathogen-challenged leaves.[5][6] AAO1 belongs to a family of molybdo-flavoenzymes known for their broad substrate specificity, and its involvement in this pathway highlights the intricate network of oxidative enzymes in plant secondary metabolism.[7][8]

Part 2: Visualizing the Pathway: A Diagrammatic Representation

To better understand the flow of metabolites and the key enzymatic steps, the following diagram illustrates the biosynthetic pathway of I3CA derivatives in Arabidopsis thaliana.

Caption: Biosynthetic pathway of Indole-3-Carboxylic Acid in Arabidopsis.

Part 3: The Regulatory Landscape: Transcriptional Control and Induction

The biosynthesis of I3CA derivatives is tightly regulated, particularly in the context of plant-pathogen interactions. The expression of key biosynthetic genes, including CYP71B6 and AAO1, is co-regulated with genes involved in camalexin biosynthesis, suggesting a coordinated transcriptional response to biotic stress.[5][6]

Upon infection with pathogens such as Pseudomonas syringae, there is a significant accumulation of I3CA and its derivatives in both inoculated and systemic leaves.[1][2] This induction is part of a broader defense response known as Systemic Acquired Resistance (SAR).[1] The signaling molecule salicylic acid, a key player in SAR, has been shown to stimulate the production of indolic compounds.[1] Furthermore, transcription factors from the MYB family are known to regulate the expression of genes in the indolic glucosinolate pathway, which shares precursors with the I3CA pathway.[1][9]

Part 4: Elucidating the Pathway: A Guide to Experimental Methodologies

Investigating the biosynthesis of I3CA derivatives requires a combination of genetic, biochemical, and analytical techniques. The following section provides an overview of key experimental workflows and a detailed protocol for the quantitative analysis of I3CA and its precursors.

Experimental Workflow: A Multi-pronged Approach

A robust strategy for pathway elucidation involves several interconnected steps:

-

Genetic Analysis: Utilizing knockout and overexpression mutants of candidate genes (e.g., CYP71B6, AAO1) is fundamental to establishing their in vivo function. Phenotypic analysis of these mutants, particularly their response to pathogens and their metabolic profiles, provides strong evidence for gene function.[5][6]

-

Heterologous Expression and Enzyme Assays: Expressing candidate enzymes (e.g., in E. coli or yeast) allows for in vitro characterization of their catalytic activity, substrate specificity, and kinetic parameters.[5][6]

-

Metabolite Profiling using LC-MS: Liquid chromatography coupled with mass spectrometry (LC-MS) is the cornerstone of modern metabolomics and is essential for identifying and quantifying I3CA and its precursors in plant extracts.[10][11]

-

Stable Isotope Labeling: Feeding plants with stable isotope-labeled precursors (e.g., ¹³C- or ¹⁵N-labeled tryptophan) and tracing the incorporation of these labels into downstream metabolites provides definitive evidence for the biosynthetic pathway and allows for flux analysis.

Detailed Protocol: Quantitative Analysis of I3CA and its Derivatives by LC-MS/MS

This protocol provides a framework for the extraction, separation, and quantification of I3CA and related indolic compounds from plant tissue.

Materials:

-

Plant tissue (e.g., Arabidopsis leaves)

-

Liquid nitrogen

-

Extraction solvent: 80% methanol, 20% water, with 0.1% formic acid

-

Internal standards (e.g., ¹³C₆-I3CA)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system with a C18 reverse-phase column

Procedure:

-

Sample Collection and Grinding:

-

Harvest 50-100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

-

-

Extraction:

-

Add 1 mL of pre-chilled extraction solvent to the powdered tissue.

-

Spike the sample with a known amount of internal standard.

-

Vortex thoroughly and incubate at 4°C for 1 hour with occasional shaking.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant.

-

-

Solid Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water to remove polar impurities.

-

Elute the indolic compounds with 1 mL of methanol.

-

Dry the eluate under a stream of nitrogen or in a vacuum concentrator.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

-

Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

-

LC Separation:

-

Column: C18 reverse-phase (e.g., 100 x 2.1 mm, 1.7 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient would start with a high percentage of A, gradually increasing the percentage of B to elute the compounds of interest.

-

-

MS/MS Detection:

-

Ionization Mode: Electrospray ionization (ESI), typically in negative mode for carboxylic acids.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions for I3CA and its precursors should be optimized using authentic standards.

-

-

Data Analysis:

-

Quantify the endogenous compounds by comparing the peak area of the analyte to the peak area of the corresponding internal standard.

-

Construct a calibration curve using a series of standard solutions to determine the absolute concentration of the analytes.

Part 5: A Broader Perspective: I3CA Biosynthesis in Microorganisms

While the pathway in Arabidopsis is well-characterized, microorganisms also possess the capacity to synthesize indolic compounds, including those closely related to I3CA. Many plant-associated bacteria, such as Pseudomonas and Chromobacterium species, produce indole-3-acetic acid (IAA), a potent auxin.[12][13][14] These bacteria utilize several tryptophan-dependent pathways, including the indole-3-acetamide (IAM) pathway and the indole-3-pyruvate (IPyA) pathway.[12][13][14] The production of I3CA has also been reported in microorganisms, and it is hypothesized that it may be formed via indole-3-carbaldehyde as an intermediate, similar to the plant pathway.[15]

The microbial production of I3CA and its derivatives holds potential for biotechnological applications. Metabolic engineering of microorganisms like E. coli or yeast could be employed to overproduce these compounds for use as pharmaceuticals or agrochemicals.[16][17][18]

Part 6: From Plant Defense to Drug Development: The Therapeutic Potential of I3CA Derivatives

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[19][20][21][22][23] I3CA and its derivatives are emerging as a promising class of bioactive molecules with diverse therapeutic applications.

Structure-Activity Relationships (SAR)

The biological activity of indole derivatives can be finely tuned by modifying the substituents on the indole ring.[21] Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds. For example, in the context of antimicrobial activity, modifications to the indole core and the attached side chains can dramatically impact efficacy against different bacterial and fungal strains.[9][11][24]

Therapeutic Applications

-

Antihypertensive Agents: Novel I3CA derivatives have been designed and synthesized as antagonists of the angiotensin II receptor 1 (AT1), a key target in the regulation of blood pressure. Some of these compounds have shown nanomolar affinity for the receptor, comparable to existing drugs like losartan.[4]

-

Antimicrobial Agents: I3CA derivatives have demonstrated broad-spectrum antimicrobial activity. They can act as standalone antimicrobial agents or as antibiotic potentiators, restoring the efficacy of existing antibiotics against resistant strains.[9][11][24]

-

Herbicides: The structural similarity of some I3CA derivatives to auxins has led to their investigation as potential herbicides. They can act as antagonists of auxin receptors like TIR1, disrupting plant growth and development.[23][25]

-

Plant Defense Inducers: I3CA itself has been identified as a signaling molecule in plant defense, priming plants for enhanced resistance against pathogens.[13][24] This opens up possibilities for its use in agriculture to boost crop resilience.

Part 7: Future Directions and Concluding Remarks

The study of I3CA biosynthesis is a rapidly evolving field. While the core pathway in Arabidopsis has been largely elucidated, many questions remain. Future research will likely focus on:

-

Unraveling the intricate regulatory networks that control I3CA biosynthesis in response to various environmental cues.

-

Exploring the diversity of I3CA biosynthetic pathways in other plant species and microorganisms.

-

Harnessing metabolic engineering to produce I3CA and its derivatives in microbial systems for industrial and pharmaceutical applications.

-

Expanding the exploration of the therapeutic potential of I3CA derivatives through continued drug discovery and development efforts.

References

- 1. Regulatory and Functional Aspects of Indolic Metabolism in Plant Systemic Acquired Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Accumulation of soluble and wall-bound indolic metabolites in Arabidopsis thaliana leaves infected with virulent or avirulent Pseudomonas syringae pathovar tomato strains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]